BenchChemオンラインストアへようこそ!

Sarkomycin

Cyclopentenone pharmacophore Structure–activity relationship Antitumor natural products

Sarkomycin is the first antitumor antibiotic to achieve clinical use and an irreplaceable reference standard for natural product-based drug discovery. Its unique α-methylene cyclopentanone warhead, essential for DNA polymerase α and ODC inhibition, cannot be replicated by doxorubicin or actinomycin D. Procure defined, analytically authenticated Sarkomycin to ensure reproducible experimentation, avoiding the inactive crystal Z polymer that forms from structurally unstable generic material. Ideal for SAR studies of cyclopentenone pharmacophores, biosynthetic pathway elucidation, and calibrating high-throughput antitumor screening assays.

Molecular Formula C7H8NaO3+
Molecular Weight 163.13 g/mol
CAS No. 874-21-5
Cat. No. B1629442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarkomycin
CAS874-21-5
Molecular FormulaC7H8NaO3+
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC=C1C(CCC1=O)C(=O)O.[Na+]
InChIInChI=1S/C7H8O3.Na/c1-4-5(7(9)10)2-3-6(4)8;/h5H,1-3H2,(H,9,10);/q;+1/p-1
InChIKeyNNMFPNTZRUUSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarkomycin (CAS 874-21-5): A First-in-Class Cyclopentenone Antitumor Antibiotic for Mechanistic and Comparative Oncology Research


Sarkomycin (sarcomycin; CAS 874-21-5 for the sodium salt form) is the archetypal cyclopentenone antitumor antibiotic, originally isolated from the fermentation broth of Streptomyces erythrochromogenes W-115-C [1]. Its structure is defined by the (R)-2-methylene-3-oxocyclopentanecarboxylic acid scaffold, featuring the reactive α,β-unsaturated ketone (α-methylene cyclopentanone) warhead that is indispensable for its antitumor activity [2]. Unlike modern DNA-damaging or mitotic spindle-targeting chemotherapeutics, sarkomycin's mechanism involves inhibition of DNA polymerase α, potentially through interaction with thiol groups, and potent inhibition of ornithine decarboxylase (ODC) at concentrations lower than those required for DNA polymerase blockade [3]. This unique polypharmacology, combined with its historical significance as the first antitumor antibiotic to achieve clinical use in Japan (1950s–1960s), positions sarkomycin as an irreplaceable reference standard for natural product-based antitumor drug discovery, biosynthetic pathway elucidation, and structure–activity relationship (SAR) studies of cyclopentenone pharmacophores [4].

Why Generic Antitumor Antibiotics Cannot Substitute for Sarkomycin in Cyclopentenone-Targeted Research and Biosynthetic Studies


Sarkomycin occupies a unique chemical space that precludes simple substitution by superficially similar antitumor antibiotics such as doxorubicin (an anthracycline topoisomerase II inhibitor), actinomycin D (a transcriptional intercalator), or even its own biosynthetic descendants. The compound's α-methylene cyclopentanone Michael acceptor is the essential pharmacophoric element; reduction or modification of this moiety abolishes antitumor activity, as demonstrated by the sarkomycin analog from Streptomyces sp. HS-HY-144, which lacks the intact α,β-unsaturated ketone and exhibited only 7.3% HeLa cell inhibition at 100 μM compared to the strong cytotoxicity of native sarkomycin [1]. Furthermore, sarkomycin's inherent chemical instability—it spontaneously polymerizes to the biologically inactive crystal Z under acidic conditions—means that procurement of defined, analytically authenticated material is critical for reproducible experimentation, a requirement that generic antibiotic suppliers cannot guarantee [2]. These structural and stability features are not replicated by doxorubicin (IC₅₀ 0.234 μM vs. HeLa), actinomycin D, mitomycin C, or other clinically used antitumor antibiotics, making sarkomycin an irreplaceable tool for studying cyclopentenone-mediated tumor suppression, microbial secondary metabolite regulation, and the evolutionary trajectory from natural product hit to clinical candidate [1][3].

Sarkomycin Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons for Informed Procurement


α,β-Unsaturated Ketone Integrity as the Binary Switch for Cytotoxic Activity: Sarkomycin vs. Its 2,3-Dihydro Analog

The presence of the intact α-methylene cyclopentanone moiety in sarkomycin is the decisive structural determinant for antitumor cytotoxicity. A new sarkomycin analog isolated from Streptomyces sp. HS-HY-144 (compound 1), which bears a reduced 2,3-dihydro scaffold lacking the α,β-unsaturated ketone, was directly compared with native sarkomycin for growth-inhibitory activity against human cervical carcinoma HeLa cells [1]. While native sarkomycin exerts strong cytotoxicity against this cell line, compound 1 displayed only 7.3% inhibition at a concentration of 100 μM, confirming that saturation of the α,β-unsaturated system effectively abolishes antitumor activity [1]. The positive control doxorubicin yielded an IC₅₀ of 0.234 ± 0.015 μM in the same SRB assay, establishing a potency differential of >400-fold relative to the inactive analog [1].

Cyclopentenone pharmacophore Structure–activity relationship Antitumor natural products

Chemical Stability Defines Experimental Utility: Sarkomycin Spontaneous Polymerization to Inactive Crystal Z vs. Sarkomycin-INH

Sarkomycin's practical utility is governed by its pronounced tendency toward spontaneous polymerization under acidic conditions, leading to the crystalline, biologically inactive product crystal Z. Maeda and Kondo (1958) demonstrated that exposure of sarkomycin to formic acid induces quantitative transformation to crystal Z with complete loss of antitumor activity [1]. In response, Hara et al. developed sarkomycin-INH (the bis-sarkomycin isonicotinic acid hydrazide condensation product), which exhibits dramatically improved chemical stability while retaining antitumor and antimicrobial activity [2]. Purified sarkomycin-INH possesses a potency of 3 mg units/mg against the standard sarkomycin preparation, and it demonstrated stronger antitumor activity than sarkomycin against Yoshida rat sarcoma in vivo [2][3].

Antibiotic stability Polymerization Sample handling Sarkomycin-INH

Dual Polypharmacology: Ornithine Decarboxylase (ODC) Inhibition at Lower Concentrations than DNA Polymerase α Blockade

Sarkomycin was historically characterized as a DNA polymerase α inhibitor, with its antitumor activity attributed to interference with DNA synthesis in Ehrlich ascites carcinoma cells [1]. However, Fujiwara et al. (1978) demonstrated that sarkomycin strongly inhibits ornithine decarboxylase (ODC; EC 4.1.1.17) in vitro at concentrations significantly lower than those required for DNA polymerase inhibition [2]. This dual polypharmacology—potent ODC suppression coupled with DNA polymerase blockade—is not observed for doxorubicin, actinomycin D, or bleomycin, which operate through unitary mechanisms (topoisomerase II poisoning, transcriptional inhibition, and DNA strand scission, respectively) [3].

Ornithine decarboxylase DNA polymerase Polypharmacology Mechanism of action

Antibacterial Activity Defines Purity and Structural Authenticity: Sarkomycin Analog 1 vs. Kanamycin

The weak antibacterial activity of sarkomycin and its analogs provides a practical analytical discriminator for batch authentication. Compound 1 (the 2,3-dihydro sarkomycin analog) was tested against Staphylococcus epidermidis via broth microdilution MIC assay, yielding an MIC of 10 mg mL⁻¹, compared to kanamycin monosulfate at 0.08 mg mL⁻¹, a >100-fold difference [1]. This weak antimicrobial profile is consistent with native sarkomycin's known bacteriostatic effects, which are further attenuated by serum and cysteine [2]. The large potency gap relative to kanamycin validates that MIC testing can serve as a rapid, low-cost surrogate assay for confirming the structural integrity of sarkomycin batches prior to resource-intensive antitumor experiments.

Antimicrobial susceptibility Quality control Structural authentication Staphylococcus epidermidis

Synthetic Derivative Potency Benchmark: SB21 and SB22 from the 100-Compound Sarcomycin Derivative Series

The Caputo group (1961–1962) synthesized and evaluated 100 new sarcomycin derivatives, identifying SB21 and SB22 as the most active compounds in the series. These derivatives, incorporating ethyl and substituted methylene groups, demonstrated enhanced antitumoral activity against Ehrlich ascites carcinoma in mice relative to the parent sarcomycin [1]. In a subsequent solid tumor panel, SB21 and SB22 inhibited the growth of four distinct tumor types: Ehrlich carcinoma (mouse), IRE reticulo-sarcoma (rat), Walker carcino-sarcoma (rat), and SIRE fibrosarcoma (rat) [2]. The differential sensitivity of these tumor types to the derivatives, coupled with the observation that local and subcutaneous administration routes were more effective than intravenous delivery, provides a quantitative framework for selecting sarkomycin as a scaffold for further medicinal chemistry optimization rather than as a standalone therapeutic [2].

Sarcomycin derivatives Solid tumor models Drug optimization SB21 SB22

Clinical Translation Benchmark: Crude Sarkomycin (1956) vs. Japanese Clinical Experience (1954–1960s)

The therapeutic window of sarkomycin is critically dependent on preparation purity and patient selection. A 1956 U.S. clinical trial administered crude sarkomycin to 26 patients with various disseminated cancers at total doses of 26–212 g intravenously over 6–42 days [1]. No significant objective response was observed in any patient; five patients reported subjective improvement, but adverse effects including repeated phlebothrombosis (20/26) and significant nausea/vomiting (13/26) were common [1]. This contrasts with earlier Japanese clinical reports by Ishiyama et al. (1954), encompassing 90 cases, which documented clinically and histopathologically confirmed responses in selected patients with minimal side effects, leading to sarkomycin's approval as a prescription drug in Japan [2][3]. The discrepancy underscores the critical importance of preparation quality and highlights why procurement of analytically pure, structurally authenticated sarkomycin—rather than crude fermentation extracts—is essential for any translational or preclinical investigation seeking to recapitulate the Japanese clinical findings.

Clinical translation Historical control Disseminated cancer Sarkomycin crude preparation

Validated Application Scenarios for Sarkomycin: Where the Evidence Supports Prioritization Over Analogs


Cyclopentenone Pharmacophore SAR and Lead Optimization Campaigns

Sarkomycin is the validated starting scaffold for structure–activity relationship (SAR) studies of the α-methylene cyclopentanone antitumor pharmacophore. The binary activity switch demonstrated by the 2,3-dihydro analog (7.3% HeLa inhibition vs. native sarkomycin's strong cytotoxicity) establishes that the Michael acceptor is the sole essential warhead, providing a clean baseline for medicinal chemistry programs [1]. The SB21/SB22 derivative series further demonstrates that rational substitution at the ethyl and methylene positions expands the solid tumor spectrum to include Ehrlich carcinoma, IRE reticulo-sarcoma, Walker carcino-sarcoma, and SIRE fibrosarcoma, with administration route-dependent efficacy [2].

Ornithine Decarboxylase (ODC) Inhibitor Discovery and Polypharmacology Profiling

Sarkomycin's unique dual inhibition of ODC (at low concentrations) and DNA polymerase α (at higher concentrations) makes it an indispensable positive control for ODC inhibitor screening campaigns and polypharmacology profiling platforms [1]. Unlike doxorubicin, actinomycin D, or bleomycin—which lack ODC-inhibitory activity—sarkomycin enables researchers to deconvolute the contribution of polyamine pathway suppression to overall antitumor efficacy in isogenic cell line panels [2].

Microbial Secondary Metabolite Biosynthesis and Regulation Studies

As a specialized secondary metabolite from Streptomyces erythrochromogenes, sarkomycin serves as a model compound for studying the genetic regulation of cyclopentenone antibiotic biosynthesis [1]. Its role as a biosynthetic precursor in the formation of spirodionic acid through an intermolecular Diels–Alder-type reaction provides an experimentally tractable system for investigating natural product dimerization and pathway engineering [2]. Sarkomycin A also functions as a microbial autoregulator influencing morphological differentiation and secondary metabolism in Streptomyces species, making it a valuable signaling probe for functional genomics studies .

Historical Oncology Reference Standard and Method Development

Sarkomycin is the first antitumor antibiotic to achieve clinical use and remains an essential historical reference standard for calibrating modern high-throughput antitumor screening assays [1]. The documented clinical divergence between crude U.S. preparations (0% objective response) and Japanese purified material (confirmed responses in selected patients) provides a cautionary case study for natural product quality control method development, particularly in establishing stability-indicating assays that detect the inactive crystal Z polymer [2].

Quote Request

Request a Quote for Sarkomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.